Piperidin-2-imine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

piperidin-2-imine structure and properties

Core Structure & Available Data

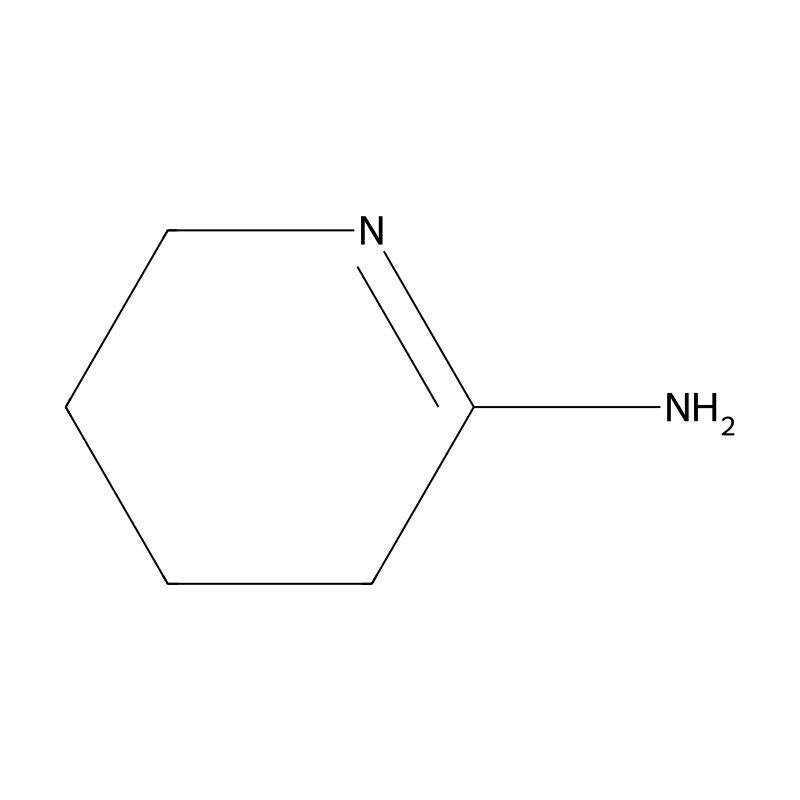

Piperidin-2-imine is an organic compound with the molecular formula C5H10N2 [1]. Its core structure is a six-membered piperidine ring where the carbon at the 2-position is part of an imine functional group (=NH).

The table below summarizes the key identifiers and a computational data point available for this compound:

| Property Type | Value / Identifier | Source / Context |

|---|---|---|

| CAS Registry Number | 85237 [1] | PubChem |

| IUPAC Name | (2R)-piperidin-2-amine [2] | Automated Topology Builder (ATB) |

| Canonical SMILES | N[C@H]1CCCCN1 [2] | Automated Topology Builder (ATB) |

| Calculated Solvation Free Energy | Access is currently restricted [2] | Automated Topology Builder (ATB) |

It's important to note that the IUPAC name and SMILES notation listed in the database refer to piperidin-2-amine, a related compound with an amine (-NH2) group instead of an imine (=NH). This suggests that high-quality, publicly available experimental data specifically for this compound is scarce.

Synthesis of Related Piperidine Derivatives

While direct data on this compound is limited, piperidine rings are crucial building blocks in pharmaceuticals [3]. The following workflow illustrates a common strategy for synthesizing complex piperidine derivatives, which often involves building the ring or adding substituents with specific spatial orientations (stereochemistry).

A flexible synthetic route to chiral piperidines and tetrahydropyridines.

Detailed Experimental Protocol

The following methodology is adapted from a published synthesis of 2-substituted 1,2,5,6-tetrahydropyridines and piperidines [4].

1. Diastereoselective Addition to Form Propargylamine

- Reaction Setup: Add the N-tert-butanesulfinyl (N-t-BS) imine (e.g., 1a) and the chloroalkyne nucleophile (e.g., 4-chloro-1-butyne) to an anhydrous solvent, typically hexanes.

- Reaction Execution: Cool the mixture to low temperature (e.g., -78°C). Add a strong base, such as Lithium bis(trimethylsilyl)amide (LHMDS), dropwise to generate the acetylide anion. Then, allow the reaction to warm to room temperature and stir until completion.

- Work-up: Quench the reaction and extract the product. The desired chloro-containing propargylamine (e.g., 16a) is obtained in high yield (>98%) and excellent diastereoselectivity (>20:1 dr) [4].

2. Selective Reduction of the Alkyne

- This step converts the alkyne to an alkene. Use a selective hydrogenation catalyst, such as Lindlar's catalyst, to obtain the allylic amine intermediate without over-reduction.

3. Cyclization to Form the Heterocycle

- Reaction Setup: Dissolve the allylic amine intermediate in a polar aprotic solvent like acetonitrile.

- Cyclization: Add a base, such as potassium carbonate, and a catalytic amount of sodium iodide. Heat the mixture to reflux to facilitate the intramolecular cyclization.

- Outcome: This step forms the six-membered ring, yielding the final 2-substituted 1,2,5,6-tetrahydropyridine [4]. Full reduction of the double bond can subsequently yield the saturated piperidine.

Key Insights for Researchers

The piperidine scaffold is a privileged structure in drug discovery. Its derivatives are present in more than twenty classes of pharmaceuticals [3]. The synthesis of chiral 2-substituted piperidines is a major area of investigation due to their prevalence in natural products and medicinal compounds [4]. Modern approaches focus on efficiency and stereocontrol, using methods like hydrogenation of pyridines and intramolecular cyclizations [5] [3].

References

- 1. This compound | C5H10N2 | CID 85237 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 2. 2-piperidinimine | C 5 H 10 N 2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and ... [pmc.ncbi.nlm.nih.gov]

- 4. A flexible method for the synthesis of 2-substituted 1,2,5,6- ... [sciencedirect.com]

- 5. Piperidine synthesis [organic-chemistry.org]

Chemical Profile of Piperidine

Piperidine is a six-membered heterocycle comprising one nitrogen atom and five carbon atoms in the sp³-hybridized state [1] [2]. It is one of the most important synthetic building blocks in the pharmaceutical industry [1].

The term "piperidin-2-imine" suggests a derivative where the core structure is modified at the second carbon by an imine functional group (–C=NH). The imine group is a key feature that can influence the molecule's reactivity, stability, and interaction with biological targets.

Synthetic Methodologies

While a specific protocol for "this compound" was not found, the synthesis of complex piperidine derivatives often builds upon well-established methods. The table below summarizes key strategies for constructing the piperidine ring, which can be adapted for further functionalization [1] [2].

| Method | Key Features | Catalyst/Reagent Examples |

|---|---|---|

| Hydrogenation/Reduction [1] | Conversion of pyridines to piperidines; often stereoselective. | Ru, Co, Ni, Ir, Rh, Pd-based catalysts; Ammonia borane (metal-free) [3]. |

| Cyclization [3] | Ring closure from acyclic precursors; allows for precise control over substituents. | Ir-catalyzed N-heterocyclization of amines with diols; Pd-catalyzed aerobic oxidative cyclization of alkenes. |

| Chiral Auxiliary Use [4] | Uses reagents like Ellman N-tert-butanesulfinamide to produce a single enantiomer. | Organometallic addition to N-sulfinyl imines. |

The following diagram outlines a generalized workflow for the synthesis and functionalization of piperidine scaffolds, integrating the methods mentioned above.

Pharmacological Significance

Piperidine and piperidine-like structures are privileged scaffolds in medicinal chemistry, present in more than twenty classes of pharmaceuticals [1]. The following table highlights specific therapeutic applications of piperidine-based compounds identified in the search results.

| Biological Activity | Example Compound / Class | Key Findings / Applications |

|---|---|---|

| Antifungal [5] | N-alkylpiperidin-4-yl substituted isoquinolines | Inhibits ergosterol biosynthesis; shows activity against Candida species (e.g., C. krusei). |

| Anticancer [6] [7] | Bis(piperidin-4-ylidene)hydrazones; Piperine | Induces apoptosis and cell cycle arrest; inhibits cell migration and invasion (e.g., in lung and head/neck cancer models). |

| Central Nervous System (CNS) [8] | Arylpiperazine-based compounds | Acts as a potent and selective agonist for the Sigma-1 Receptor (S1R); potential for neurodegenerative diseases. |

Suggestions for Further Research

Given the limited specific data on "this compound," here are some strategies to deepen your investigation:

- Refine Your Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed to search for "this compound" by its precise molecular structure or to find specific synthetic procedures.

- Explore Related Scaffolds: The biological activities of piperidine are highly dependent on its substitution pattern. Research on structurally related "piperidin-4-one" or "piperidin-4-ylidene" derivatives can provide valuable insights into the potential reactivity and pharmacological profile of your compound of interest [5] [6].

- Consult Analytical Data: If you are synthesizing this compound, comprehensive spectral characterization (IR, NMR, mass spectrometry) is essential for confirmation, as demonstrated in studies of similar molecules [6].

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and ... [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and ... [mdpi.com]

- 3. Piperidine synthesis [organic-chemistry.org]

- 4. A flexible method for the synthesis of 2-substituted 1,2,5,6- ... [sciencedirect.com]

- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐ ... [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, spectral characterization, anti-cancer activity ... [sciencedirect.com]

- 7. Molecular Aspects of Piperine in Signaling Pathways ... [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and computational studies of piperidine/piperazine ... [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Related Piperidine Scaffolds

The synthesis of complex piperidine structures, crucial for drug development, involves multi-step routes and confirmation with advanced NMR. The table below summarizes key reactions and analytical techniques from recent research:

| Compound Type | Key Synthetic Step | Characterization Method | Purpose/Outcome |

|---|---|---|---|

| 2-Substituted 4-piperidone [1] | Double aza-Michael addition of amines to divinyl ketones | ( ^1 \text{H} ) NMR | Access chiral piperidone building blocks for Donepezil analogues |

| Piperidine nucleoside [2] | Epoxide ring opening with nucleobases (e.g., Adenine) | 1D & 2D NMR (including ( ^1\text{H}-^{15}\text{N} ) HMBC) | Confirm structure and N9-C2' bond linkage in Immucillin analogues |

| Dihydropyrazolecarbothioamide (piperine analogue) [3] | Cyclization with thiosemicarbazide | 2D ( ^1\text{H}-^{15}\text{N} ) HMBC NMR | Distinguish between 5-membered and 7-membered ring products |

Advanced NMR techniques, particularly two-dimensional (2D) ( ^1\text{H}-^{15}\text{N} ) HMBC, are critical for confirming the structure of piperidine-based compounds and resolving ambiguities [2] [3].

Proposed Workflow for Piperidin-2-imine Synthesis & Analysis

Based on the methodologies found, the following diagram outlines a logical experimental workflow for the synthesis and structural confirmation of a this compound derivative. This approach adapts proven techniques from the literature.

How to Proceed with Your Research

The lack of direct NMR data for this compound in the searched literature indicates a potential gap. Here are suggestions to advance your research:

- Consult Specialized Databases: Search commercial chemical supplier databases (e.g., Sigma-Aldrich, Alfa Aesar) for simple this compound NMR spectra.

- Leverage Spectral Prediction Tools: Use NMR prediction software (e.g., MNova, ACD/Labs) to generate theoretical spectra for your specific derivative.

- Focus on Synthesis and Measurement: The most reliable path is to synthesize your target compound and acquire its NMR data directly, using the ( ^1\text{H}-^{15}\text{N} ) HMBC protocol as the definitive method for confirming the imine carbon-nitrogen double bond structure [3].

References

Spectroscopic Data Availability for Piperidin-2-imine

The table below summarizes the available and unavailable data for piperidin-2-imine based on current search results.

| Data Type | Status | Details / Available Data for Related Compounds |

|---|---|---|

| IR Spectrum | Not Available | Data for piperidine [1] and 2-piperidinone [2] is available, but not for this compound. |

| NMR Spectrum | Not Available | No (^1)H or (^{13})C NMR data was found for this compound. |

| Mass Spectrum | Not Available | Data for piperidine [3] and 2-piperidinone [4] is available, but not for this compound. |

| UV/Visible Spectrum | Not Available | Data for piperidine is available [5] [6], but not for this compound. |

Suggested Experimental Characterization Protocols

Although specific data for this compound is unavailable, you can characterize it using standard spectroscopic techniques. The following workflows outline general methodologies adapted from the search results for similar compounds.

Experimental workflow for comprehensive characterization

Infrared (IR) Spectroscopy

This technique is crucial for identifying functional groups, particularly the C=N and N-H stretches characteristic of an imine.

- Objective: To identify characteristic functional groups like the C=N imine stretch and N-H vibrations [7] [8].

- Sample Preparation: For a solid sample, analysis can be performed using an Attenuated Total Reflection (ATR) accessory, which requires minimal preparation [7]. For a liquid or gas-phase spectrum, the sample should be placed in a suitable liquid cell or gas cell [1].

- Instrument Parameters:

- Expected Signals: Look for a strong band in the region of ~1630-1690 cm⁻¹ for the C=N stretch [8]. N-H stretches typically appear as broad bands in the range of ~3150-3500 cm⁻¹ [7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the molecular structure and connectivity of the compound.

- Objective: To elucidate the molecular structure and confirm proton and carbon connectivity in the piperidine ring and imine group.

- Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Use Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) [7] [8].

- Instrument Parameters:

- Expected Chemical Shifts:

- The proton on the carbon of the C=NH group is expected to be highly deshielded and may appear downfield, in a region around 9.8 ppm [8].

- Methylene protons (CH₂) in the piperidine ring are typically observed in the range of 1.5-3.5 ppm.

How to Proceed with Your Research

The lack of readily available data suggests that this compound may require in-house synthesis and characterization. Here are steps you can take:

- Synthesize the Compound: The compound might be synthesized through a reaction similar to other imines, for example, by condensing a suitable aldehyde with an amine [8].

- Consult Specialized Databases: Access subscription-based databases like SciFinder or Reaxys, which often contain a broader range of spectral data.

- Consider Commercial Sources: Supplier catalogs like Ambeed list this compound hydrochloride [9], and you may inquire directly with them for analytical data.

References

- 1. Piperidine - the NIST WebBook [webbook.nist.gov]

- 2. 2-Piperidinone - the NIST WebBook [webbook.nist.gov]

- 3. Piperidine - the NIST WebBook [webbook.nist.gov]

- 4. 2-Piperidinone - the NIST WebBook [webbook.nist.gov]

- 5. Piperidine - the NIST WebBook [webbook.nist.gov]

- 6. Piperidine - the NIST WebBook [webbook.nist.gov]

- 7. Mechanochemical Synthesis, Spectroscopic ... [mdpi.com]

- 8. Synthesis, spectroscopic characterization techniques of ... [nature.com]

- 9. 16011-96-4|this compound hydrochloride [ambeed.com]

Medicinal Chemistry & Biological Activity

Piperidin-2-imine derivatives have been investigated as inhibitors of nitric oxide synthase (NOS) enzymes [1]. The table below summarizes the key structure-activity relationship (SAR) findings for this class of compounds.

| Structural Feature | Biological Activity & SAR Findings |

|---|---|

| Core Scaffold | Piperidin-2-imines are potent inhibitors of NOS enzymes [1]. |

| Alkyl Substituents | Placement of alkyl groups at all available positions on the pyrrolidin-2-imine ring was explored to establish SAR [1]. |

| iNOS Selectivity | Research goal was to develop compounds that selectively inhibit inducible NOS (iNOS) over other isoforms for inflammatory disease therapy [1]. |

Synthetic Chemistry Approaches

While a specific synthesis for this compound was not detailed, the general workflow involves multi-step synthesis from lactam precursors. The diagram below outlines the conceptual pathway.

Conceptual pathways for synthesizing this compound from a lactam precursor [1].

Experimental & Analytical Techniques

The search results indicate standard methodologies were used for biological evaluation and compound characterization.

- Biological Assay: Compounds were evaluated using an assay protocol with recombinant human versions of all three NOS isoforms (nNOS, eNOS, iNOS). The results are reported as binding affinity (Ki values) [1].

- Structural Characterization: The identity of synthesized compounds was confirmed using techniques including mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy [1].

Research Context and Gaps

- Primary Source: The most relevant data comes from a study that, while foundational, is not recent [1].

- Scaffold Analogy: Research on the closely related pyrrolidin-2-imine scaffold provides a useful analog for understanding NOS inhibition, though the piperidine ring's larger size can significantly alter potency and selectivity [1].

- Information Gaps: The available information lacks quantitative biological data (IC₅₀/Ki values), detailed step-by-step synthetic procedures, and results from computational studies for piperidin-2-imines.

Suggested Research Directions

Given the limited information, here are suggestions for further investigation:

- Database Search: Conduct a thorough search in scientific databases (SciFinder, Reaxys) for "this compound" and "NOS inhibition" to find full papers beyond the initial abstract.

- Patent Literature: Review patent filings from the originating research institutions, which may contain more detailed synthetic and pharmacological data.

- Related Scaffolds: Explore literature on 1,3-thiazolidin-2-imines, which were investigated in the same study as alternative NOS inhibitors [1].

References

Comprehensive Technical Review: Piperidin-2-imine - Synthesis, Characterization, and Pharmacological Potential

Introduction and Chemical Profile

Piperidin-2-imine represents a structurally and functionally significant heterocyclic scaffold in medicinal and synthetic chemistry. This compound features a six-membered piperidine ring with an imine functional group at the 2-position, creating a versatile pharmacological privileged structure with demonstrated potential in drug discovery pipelines. The imine group (C=N) introduces distinctive electronic properties and coordination capabilities that differentiate it from saturated piperidine analogues or aromatic pyridine derivatives. While piperidine derivatives overall constitute fundamental structural motifs in more than twenty classes of pharmaceutical agents, the specific this compound scaffold presents unique synthetic opportunities and biological interactions that merit detailed investigation. [1] [2]

The significance of piperidine compounds in drug development is substantial, with over 7,000 piperidine-related scientific publications appearing in the last five years alone according to Sci-Finder data. [1] [2] this compound specifically has been identified in structural studies of biological targets, exemplified by its documented presence in the crystal structure of purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni (PDB ID: 6B2L), where it demonstrates targeted enzyme binding capabilities. [3] This comprehensive review synthesizes current knowledge on this compound, encompassing synthetic methodologies, characterization techniques, pharmacological potential, and experimental protocols to provide researchers with a foundational reference for future investigation and development.

Chemical Structure and Physicochemical Properties

This compound (C5H10N2) possesses distinctive structural characteristics that define its chemical behavior and pharmacological potential. The compound consists of a six-membered saturated heterocycle containing one nitrogen atom, with an imine functional group (C=N) at the 2-position, classifying it specifically as a secondary ketimine. This molecular architecture creates regions of both sp² and sp³ hybridization, with the imine nitrogen contributing significant electrophilic character to the molecule. The C=N bond distance in non-conjugated imines typically measures approximately 1.29-1.31 Å, intermediate between single (1.47 Å) and triple (1.16 Å) C-N bonds, with restricted rotation around the C=N axis that can give rise to E/Z isomerism in appropriately substituted derivatives. [4]

The planarity of the imine group results from sp² hybridization of both the carbon and nitrogen atoms, creating a region of molecular rigidity within the otherwise flexible piperidine ring system. This structural combination enables diverse binding interactions with biological targets, particularly through the nitrogen lone pair electrons capable of coordinating with metal ions or forming hydrogen bonds with enzyme active sites. The physicochemical properties of this compound derivatives can be systematically modulated through N-substitution or ring functionalization, allowing fine-tuning of characteristics such as lipophilicity, basicity, and metabolic stability for optimized pharmacological performance. [1] [4]

Table 1: Comparative Analysis of this compound and Related Compounds

| Compound | Core Structure | Key Functional Groups | Structural Features | Electronic Properties |

|---|---|---|---|---|

| This compound | Saturated 6-membered ring | C=N (imine) | Sp² hybridized C=N with restricted rotation | Basic nitrogen, electrophilic carbon |

| Piperidine | Saturated 6-membered ring | NH (secondary amine) | Fully saturated, flexible ring | Strongly basic nitrogen nucleophile |

| Piperidin-4-one | Saturated 6-membered ring | C=O (ketone), NH | Carbonyl at 4-position, enolizable | Electrophilic carbonyl, amphoteric |

| Pyridine | Unsaturated 6-membered ring | Aromatic N | Aromatic, planar structure | Weakly basic, electron-deficient ring |

Synthesis and Methodological Approaches

Conventional Synthetic Pathways

The synthesis of this compound derivatives employs several strategic approaches, with the carbonyl-amine condensation representing the most fundamental pathway. This method involves the reaction of primary amines with carbonyl compounds (aldehydes or ketones), proceeding through a nucleophilic addition mechanism that forms a hemiaminal intermediate followed by elimination of water to generate the imine product. [4] For this compound specifically, this typically requires cyclic aminoketone precursors that can undergo intramolecular condensation. The reaction equilibrium generally favors starting materials, necessitating azeotropic distillation or dehydrating agents such as molecular sieves or magnesium sulfate to drive completion. Recent methodological advances have identified several effective catalysts for imine formation, including tris(2,2,2-trifluoroethyl)borate, pyrrolidine, and titanium ethoxide, which significantly improve reaction efficiency and yields. [4]

Alternative synthetic routes to this compound derivatives include the Moureu-Mignonac ketimine synthesis employing Grignard reactions with nitriles, wherein organomagnesium reagents add to nitriles followed by careful hydrolysis to generate primary ketimines. [4] Specialized methods also include organic azide reactions with metal carbenoids, aza-Wittig reactions using iminophosphoranes and organic azides, and thermal decomposition of oximes. [4] The strategic selection of synthetic methodology depends on the specific substitution pattern desired, available starting materials, and functional group compatibility, with each approach offering distinct advantages and limitations.

Advanced and Electrochemical Methods

Electrochemical synthesis has emerged as a sustainable and efficient approach for constructing piperidine derivatives, including potentially this compound analogs. Recent advances in electroreductive cyclization using imines and terminal dihaloalkanes in flow microreactors have demonstrated considerable advantages over conventional batch processes. [5] This methodology employs electron transfer directly at electrodes, generating highly reactive species under ambient conditions without requiring harmful or precious chemical reagents. The process involves reduction of the substrate imine at the cathode to form a stable radical anion, which undergoes nucleophilic attack on dihaloalkanes, followed by further reduction and cyclization to yield the piperidine product. [5]

The flow microreactor configuration significantly enhances reaction efficiency through its large specific surface area, enabling precise residence time control and rapid product expulsion to prevent over-reduction. Investigations of cathode materials have identified glassy carbon (GC) as particularly effective for imine reduction, outperforming platinum and silver alternatives. [5] This electrochemical approach represents a green chemistry alternative to traditional methods that often require toxic acids, bases, or transition metal catalysts under elevated temperatures, aligning with increasing environmental and economic constraints in pharmaceutical development.

Table 2: Comparison of Synthesis Methods for Piperidine-2-imine Derivatives

| Method | Reagents/Conditions | Key Intermediate | Advantages | Limitations |

|---|---|---|---|---|

| Carbonyl-Amine Condensation | Primary amines, carbonyl compounds, dehydrating agents | Hemiaminal | Simple procedure, widely applicable | Equilibrium favors reactants, requires dehydration |

| Moureu-Mignonac Synthesis | Nitriles, Grignard reagents, careful hydrolysis | Iminomagnesium salt | Access to primary ketimines | Sensitive to hydrolysis, limited functional group tolerance |

| Electrochemical Reductive Cyclization | Imines, dihaloalkanes, electricity, flow microreactor | Radical anion | Mild conditions, no metal catalysts, green chemistry | Specialized equipment required, optimization needed |

| Aza-Wittig Reaction | Iminophosphoranes, organic azides | Phosphinimine | Stereoselective, functional group tolerance | Requires specialized phosphorus reagents |

Pharmacological Potential and Biological Activity

Proposed Mechanisms of Action

This compound derivatives demonstrate several pharmacologically relevant mechanisms that underlie their potential therapeutic applications. While specific biological activity data for the parent this compound compound is limited in the available literature, closely related piperidine derivatives exhibit significant antioxidant and anti-inflammatory properties through free radical scavenging and inhibition of protein denaturation. [6] In one comprehensive study, piperidin-4-one derivatives displayed substantial radical scavenging activity in DPPH assays, with IC₅₀ values ranging from 30.392 μM to 72.285 μM, alongside notable anti-inflammatory effects in protein denaturation assays, with the most active compound exhibiting 71.3% inhibition. [6]

The broader piperidine structural class demonstrates modulation of crucial signaling pathways essential for cancer progression, including STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK cascades. [7] These pathways represent key molecular targets for therapeutic intervention in inflammatory diseases and oncology. Piperidine-containing compounds can induce cell cycle arrest at specific checkpoints by modulating expression of regulatory proteins such as cyclin D3, E2F-1, CDK4, and p21Waf1/Cip1, effectively inhibiting uncontrolled proliferation of cancer cells. [7] Additionally, certain derivatives trigger mitochondrial apoptosis through release of cytochrome c and Smac/DIABLO proteins, activating caspase cascades that execute programmed cell death while simultaneously inhibiting anti-apoptotic proteins. [7]

Structure-Activity Relationship Considerations

The pharmacological profile of this compound derivatives is strongly influenced by specific substituent patterns and structural modifications. The presence of electron-donating groups such as methoxy substitutions on phenyl rings at the 2- and 6-positions of the piperidine ring has been correlated with enhanced antioxidant and anti-inflammatory activities. [6] Additionally, imine functionalization through condensation with thiosemicarbazide or hydroxylamine hydrochloride can significantly impact biological potency, with thiosemicarbazide derivatives generally demonstrating superior efficacy compared to their oxime counterparts. [6]

The planar imine moiety enables potential intercalation with biological macromolecules, particularly in DNA- or RNA-binding contexts, while the basic nitrogen atoms facilitate hydrogen bonding interactions with enzyme active sites. Molecular docking studies of related piperidine derivatives with the enoyl-acyl carrier protein (EACP) reductase enzyme (PDB: 1ZID) have revealed favorable binding interactions with minimum binding energy, suggesting a structural basis for observed antitubercular activity. [8] These structure-activity relationship observations provide valuable guidance for rational drug design approaches targeting optimized therapeutic efficacy and selectivity.

Figure 1: Proposed molecular mechanisms and cellular pathways modulated by this compound derivatives

Experimental Characterization and Analytical Methods

Spectroscopic Techniques

Comprehensive characterization of this compound derivatives employs multiple spectroscopic methodologies to confirm chemical structure and assess purity. Fourier Transform Infrared (FTIR) spectroscopy provides critical information about functional groups, with characteristic imine (C=N) stretching vibrations typically appearing in the 1630-1690 cm⁻¹ region, while N-H stretches (when present) occur around 3300-3450 cm⁻¹. [6] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, delivers essential structural insights through chemical shifts, integration, and coupling patterns. This compound protons typically exhibit distinctive signals in the δ 1.2-3.0 ppm region for aliphatic protons, with methoxy groups (when present) appearing as sharp singlets around δ 3.7-4.0 ppm, and aromatic protons (in substituted derivatives) resonating in the δ 6.6-7.8 ppm range. [6]

Mass spectrometry serves as a crucial tool for molecular mass confirmation and fragmentation pattern analysis, with Electron Impact Mass Spectrometry (EIMS) typically showing molecular ion peaks (M+) corresponding to the exact molecular weight of the compound. [6] Additionally, Ultraviolet-Visible (UV) spectroscopy can detect characteristic absorption maxima for imine chromophores, typically observed around 207-273 nm depending on specific substitution patterns and conjugation. [6] The complementary application of these spectroscopic techniques enables unambiguous structural assignment and purity assessment of synthesized this compound derivatives.

Crystallographic and Computational Analyses

Single-crystal X-ray diffraction (XRD) represents the definitive method for determining three-dimensional molecular structure and confirming the imine functionality in this compound derivatives. This technique provides precise bond lengths, bond angles, and molecular conformation data, with reported structures such as the this compound complex with purine nucleoside phosphorylase (PDB ID: 6B2L) demonstrating the practical application of this methodology. [3] XRD analysis unequivocally confirms the planar geometry of the imine group and its coplanarity relationships with adjacent substituents, providing critical structural insights that inform understanding of biological interactions.

Computational chemistry approaches, particularly Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level, offer valuable insights into electronic structure, reactivity parameters, and stability relationships. [6] These calculations determine key molecular descriptors including chemical potential, HOMO-LUMO energy gaps, and global hardness, which correlate with observed reactivity patterns and biological activities. The negative chemical potential values reported for related piperidin-4-one derivatives (ranging from -0.2101 to -0.2233) confirm their inherent reactivity, as evidenced by experimental antioxidant and anti-inflammatory responses. [6] In silico ADMET studies further predict pharmacokinetic properties and potential toxicity profiles, enabling prioritization of lead compounds for further development. [6]

Experimental Protocols and Methodologies

Synthesis and Purification Procedures

The synthesis of this compound derivatives typically follows condensation reaction protocols with specific modifications based on desired substitutions. A representative procedure for related piperidin-4-one synthesis involves one-pot Mannich condensation of appropriate aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), methyl isopropyl ketone, and ammonium acetate in ethanol under reflux conditions. [6] Reaction progress is monitored by thin-layer chromatography (TLC), with subsequent acidification using concentrated hydrochloric acid to precipitate intermediates, followed by neutralization with aqueous ammonia, washing with cold water, and recrystallization from absolute ethanol to obtain pure products. [6]

For imine formation specifically, a common protocol involves refluxing the parent ketone with thiosemicarbazide or hydroxylamine hydrochloride in absolute ethanol with continuous stirring for several hours. [6] The reaction mixture is typically poured into ice-cold water upon completion to precipitate the product, which is then collected, washed with cold water, and recrystallized from ethanol. These procedures generally provide good to excellent yields (82-88%) of high-purity compounds suitable for biological evaluation. [6] Purification is most commonly achieved through recrystallization from appropriate solvents such as ethanol, while chromatographic techniques may be employed for more complex substitution patterns.

Biological Evaluation Methods

Antioxidant activity assessment of this compound derivatives typically employs the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. [6] This protocol involves preparing a 0.1 mM DPPH solution in methanol and adding it to various concentrations of test compounds dissolved in DMSO. The reaction mixture is incubated in darkness for 30 minutes, after which absorbance is measured at 517 nm using a UV-Visible spectrophotometer. [6] Radical scavenging activity is calculated as percentage inhibition using the formula:

% Inhibition = [(A₀ - A₁) / A₀] × 100

where A₀ is the absorbance of the control and A₁ is the absorbance of the test compound. IC₅₀ values (concentration providing 50% inhibition) are determined from dose-response curves and compared against standard antioxidants such as ascorbic acid. [6]

In vitro anti-inflammatory activity is commonly evaluated using the protein denaturation assay. [6] This method involves incubating test compounds with bovine serum albumin (BSA) in phosphate buffer under controlled conditions, typically heating at 72°C for 5 minutes followed by cooling. After adding phosphate buffer, the turbidity is measured at 660 nm, with diclofenac sodium serving as the reference standard. [6] The percentage inhibition of protein denaturation is calculated using a similar formula to the antioxidant assay, providing a quantitative measure of anti-inflammatory potential. Additionally, molecular docking studies against relevant enzyme targets (such as enoyl-acyl carrier protein reductase for antitubercular activity) using software like AutoDock Vina help predict binding interactions and affinities, guiding rational drug design. [8]

Figure 2: Experimental workflow for the synthesis, characterization, and biological evaluation of this compound derivatives

Research Applications and Future Perspectives

This compound derivatives present compelling opportunities for drug discovery across multiple therapeutic areas, particularly in oncology, infectious diseases, and inflammatory disorders. The documented antitubercular activity of selected piperidine-imine hybrids, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv, highlights their potential in addressing antimicrobial resistance. [8] The promising selectivity index (exceeding 10) observed for these compounds indicates favorable therapeutic windows worthy of further investigation. [8] Additionally, the established role of piperidine derivatives in cancer cell apoptosis and cell cycle modulation suggests similar potential for properly functionalized this compound analogs. [7]

Future research directions should prioritize comprehensive structure-activity relationship studies to delineate precise molecular requirements for optimal target engagement and pharmacological efficacy. Lead optimization efforts should focus on improving metabolic stability, oral bioavailability, and target selectivity while minimizing potential off-target effects. The application of advanced synthetic methodologies, including flow chemistry, electrocatalysis, and multicomponent reactions, could significantly enhance synthetic efficiency and access to structurally diverse analogs. [5] [1] Furthermore, mechanistic studies elucidating precise molecular targets and signaling pathway interactions will be essential for rational drug design and understanding potential therapeutic applications.

The structural versatility of the this compound scaffold enables multiple optimization strategies, including stereochemical control, bioisosteric replacement, and prodrug approaches to enhance druggability. As synthetic methodologies continue to advance and biological characterization becomes more sophisticated, this compound derivatives are well-positioned to contribute significantly to the development of novel therapeutic agents addressing unmet medical needs across multiple disease domains.

Conclusion

This compound represents a structurally distinctive and pharmacologically promising heterocyclic scaffold with demonstrated potential across multiple therapeutic domains. The unique electronic properties imparted by the imine functionality, combined with the structural versatility of the piperidine ring, create opportunities for targeted molecular design and optimization. Current evidence supports significant antioxidant, anti-inflammatory, and antimicrobial properties for appropriately substituted derivatives, with additional potential applications in oncology based on analogous piperidine compounds. Advances in synthetic methodologies, particularly electrochemical approaches in flow microreactors, offer environmentally sustainable routes to these valuable compounds. As research continues to elucidate structure-activity relationships and mechanistic pathways, this compound derivatives are poised to make increasingly significant contributions to pharmaceutical development and chemical biology.

Table 3: Key Research Gaps and Future Directions for this compound Studies

| Research Area | Current Status | Knowledge Gaps | Recommended Approaches |

|---|---|---|---|

| Synthetic Methodology | Limited specific routes to this compound core | General, efficient methods for diverse substitution | Development of novel cyclization strategies, electrocatalytic methods |

| Biological Profiling | Fragmentary data, mostly related compounds | Comprehensive activity screening, target identification | High-throughput screening, target deconvolution studies, omics approaches |

| ADMET Properties | Preliminary in silico predictions for some derivatives | Experimental validation, pharmacokinetic studies | In vitro metabolism assays, in vivo pharmacokinetic studies, toxicology profiling |

| Structural Optimization | Limited SAR data for specific targets | Systematic structure-activity relationship studies | Combinatorial library synthesis, molecular modeling, QSAR analyses |

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and ... [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and ... [mdpi.com]

- 3. RCSB PDB - 6B L: Crystal Structure of Purine Nucleoside... [rcsb.org]

- 4. - Wikipedia Imine [en.wikipedia.org]

- 5. BJOC - Synthesis of piperidine and pyrrolidine derivatives by... [beilstein-journals.org]

- 6. A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Anticancer Applications and Pharmacological Properties of... [frontiersin.org]

- 8. Design, development, drug-likeness, and molecular ... [pubmed.ncbi.nlm.nih.gov]

Application Notes: Strategic Synthesis of Piperidine Derivatives

The synthetic methodologies for piperidine derivatives are highly diverse, tailored to incorporate specific structural features that dictate their final pharmacological profile. The following workflow outlines a strategic approach to accessing different piperidine-based chemotypes.

Synthesis of Piperidin-4-one Imine Derivatives

The piperidin-4-one scaffold serves as a versatile precursor for various imine derivatives with demonstrated antioxidant and anti-inflammatory properties [1]. The strategy involves a two-step process:

- Core Synthesis: The piperidin-4-one core is constructed via a one-pot Mannich condensation of aldehydes, ketones, and ammonium acetate [1].

- Imine Formation: The carbonyl group of the piperidin-4-one readily undergoes condensation with nitrogen nucleophiles like thiosemicarbazide or hydroxylamine hydrochloride to form the corresponding imines (thiosemicarbazones and oximes) [1]. These derivatives showed significant radical scavenging and protein denaturation inhibition activities.

Synthesis of N-alkylpiperidine Antifungal Agents

N-alkylpiperidines are potent ergosterol biosynthesis inhibitors. The most efficient synthetic route employs reductive amination [2].

- Mechanism: This one-pot protocol involves the reaction of a 4-oxopiperidine derivative with a secondary amine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is preferred in dichloroethane solvent as it is mild, selective, and tolerates a variety of functional groups, leading to the formation of tertiary amine targets in good yields [2].

- Structure-Activity Relationship (SAR): The antifungal potency is highly dependent on the length of the N-alkyl chain, with long chains (e.g., dodecyl) proving most effective. A protonatable basic nitrogen in the piperidine ring is also essential for activity [2].

Synthesis of Piperine Derivatives as PPARγ Agonists

Piperine, a natural alkaloid, can be derivatized to enhance its bioactivity and solubility. The key transformation involves modifying the piperidine ring to create potent PPARγ agonists for potential anti-diabetic applications [3].

- Synthetic Pathway: Piperine is first hydrolyzed under basic conditions (KOH/EtOH, reflux) to yield piperic acid. The acid is then activated with thionyl chloride to form an acid chloride, which subsequently reacts with amino acid esters to form amide conjugates [3].

- Potency: This approach yielded compound 2a, which demonstrated superior PPARγ agonistic activity (IC₅₀ 2.43 μM) compared to the standard drug rosiglitazone (IC₅₀ 5.61 μM) [3].

Experimental Protocols

Protocol 1: Synthesis of a Piperidin-4-one Thiosemicarbazone Derivative [1]

Title: Synthesis of (Z)-2-(3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one hydrazine carbothioamide)

Objective: To provide a detailed procedure for the synthesis of a piperidin-4-one based thiosemicarbazone with antioxidant and anti-inflammatory activity.

Principle: The carbonyl group of the pre-synthesized piperidin-4-one core undergoes nucleophilic addition-elimination with thiosemicarbazide in absolute ethanol under reflux to form the corresponding imine (thiosemicarbazone).

Materials:

- Chemical Reagents: Piperidin-4-one compound 1 (0.45 g, 0.01 mol), thiosemicarbazide (0.091 g, 0.01 mol), absolute ethanol (50 mL) [1].

- Equipment: Round-bottom flask (100 mL), condenser, hot plate/stirrer, vacuum filtration setup, ice bath.

Procedure:

- In a 100 mL round-bottom flask, charge a mixture of piperidin-4-one compound 1 (0.45 g, 0.01 mol) and thiosemicarbazide (0.091 g, 0.01 mol) in absolute ethanol (50 mL).

- Attach a condenser and reflux the reaction mixture with continuous stirring on a hot plate for approximately 3 hours. Monitor reaction completion by TLC.

- Upon completion, pour the contents of the flask into ice-cold water (approx. 100 mL) to precipitate the product.

- Isolate the solid product by vacuum filtration and wash thoroughly with cold water.

- Recrystallize the crude product from absolute ethanol to obtain pure thiosemicarbazone derivative as light-yellow crystals.

- Yield: ~82%. Melting Point: 203 ± 1 °C [1].

Characterization Data (Reported for Compound 2 [1]):

- UV-Vis (Methanol): λ_max 207 nm, 273 nm.

- FTIR (KBr, cm⁻¹): 3466 (N-H), 2933 (C-H), 1639 (C=N), 1593 (C=C).

- MS (EIMS): m/z 532.2 [M⁺].

Protocol 2: Reductive Amination for N-alkylpiperidine Synthesis [2]

Title: Synthesis of N-alkyl-2-(piperidin-4-yl)decahydroisoquinolines via Reductive Amination

Objective: To synthesize tertiary amine-based N-alkylpiperidine derivatives with antifungal activity via a one-pot reductive amination.

Principle: A secondary amine reacts with an aldehyde to form an intermediate iminium ion, which is subsequently reduced in situ by sodium triacetoxyborohydride to form a stable tertiary amine.

Materials:

- Chemical Reagents: Piperidine secondary amine (e.g., compound 4c, 1.0 equiv.), aldehyde (e.g., n-dodecanal, 1.2 equiv.), sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv.), 1,2-dichloroethane (DCE), molecular sieves (4 Å) [2].

- Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, syringes, filtration setup.

Procedure:

- In an oven-dried round-bottom flask equipped with a stir bar, add the piperidine secondary amine (1.0 equiv.) and activated 4 Å molecular sieves under a nitrogen atmosphere.

- Add anhydrous 1,2-dichloroethane (DCE) as solvent via syringe.

- Cool the mixture to 0°C (ice-bath) and add the aldehyde (1.2 equiv.) dropwise with stirring.

- After 15-30 minutes, slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv.) in one portion.

- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

- Quench the reaction by careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

- Filter the mixture to remove molecular sieves, and transfer the filtrate to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylpiperidine product.

Biological Evaluation:

- Antifungal Assay: Evaluate the antifungal potency of the synthesized compounds by determining the Minimum Inhibitory Concentration (MIC₁₀₀) that causes 100% growth inhibition against yeast strains like Yarrowia lipolytica and clinically relevant Candida species using a microdilution assay [2]. The most active compounds in this series showed MIC₁₀₀ values as low as 1.6 µg/mL.

Analytical & Pharmacological Data Summary

The following table summarizes key pharmacological results for the active piperidine derivatives discussed in the protocols.

| Compound Description | Biological Activity Assay | Key Result (Quantitative) | Reference Compound & Result |

|---|---|---|---|

| Piperidin-4-one Thiosemicarbazone [1] | DPPH Radical Scavenging (IC₅₀) | 30.392 μM | Piperidin-4-one Oxime: 72.285 μM |

| Piperidin-4-one Thiosemicarbazone [1] | In-vitro Anti-inflammatory (% Inhibition) | 71.3% | Piperidin-4-one Oxime: 39.3% |

| N-dodecylpiperidine (e.g., 6i) [2] | Antifungal (MIC₁₀₀ vs. Yeasts) | 1.6 μg/mL | Clotrimazole: 0.4 μg/mL |

| Piperic Acid Amino Acid Conjugate (2a) [3] | PPARγ Ligand Assay (IC₅₀) | 2.43 μM | Rosiglitazone: 5.61 μM |

The diagram below summarizes the structure-activity relationships (SAR) for the N-alkylpiperidine antifungals, which are critical for guiding synthesis.

Conclusion

The synthetic chemistry of piperidine derivatives offers powerful and diverse tools for drug discovery. This document has detailed protocols for obtaining three key chemotypes—piperidin-4-one imines, N-alkylpiperidines, and piperic acid amides—each leading to distinct pharmacological profiles. The provided workflows, SAR insights, and characterization data serve as a robust foundation for researchers to explore and innovate in the development of new piperidine-based therapeutic agents.

References

Application Notes and Protocols: Piperidine and Imine Frameworks in Heterocyclic Synthesis

Introduction and Strategic Overview

Piperidine rings are among the most significant heterocyclic scaffolds in medicinal chemistry and drug development, found in more than twenty classes of pharmaceuticals [1] [2]. The development of efficient and sustainable methods for constructing functionalized piperidines and their derivatives remains a critical task in modern organic synthesis [3].

While piperidin-2-one is a well-established and versatile building block, the imine functional group (-C=N-) is a cornerstone of dynamic covalent chemistry and provides a powerful handle for the formation of carbon-carbon and carbon-heteroatom bonds [4] [5]. The strategic manipulation of these cores allows for the streamlined synthesis of complex nitrogen-containing heterocycles, which are privileged structures in biologically active molecules [3] [6].

The diagram below illustrates the primary synthetic pathways for piperidine-based heterocycles discussed in this document.

Representative Synthetic Protocols

This section provides detailed experimental procedures for key reactions utilizing piperidin-2-one and imine chemistry to construct complex heterocyclic systems.

Protocol: Synthesis of Pyrido[2,1-b]quinazolinone Derivatives

Reference Reaction: Condensation between anthranilic acids and piperidin-2-one [7].

- Objective: To synthesize fused pyrido[2,1-b]quinazolinone heterocycles, structures of significant pharmacological interest.

- Reaction Equation: Anthranilic Acid + Piperidin-2-one → Pyrido[2,1-b]quinazolinone + H₂O

- Materials:

- Anthranilic acid (e.g., 101, 1.0 equiv)

- Piperidin-2-one (103, 1.0 equiv)

- Thionyl chloride (SOCl₂), as cyclizing agent and solvent

- Inert atmosphere (N₂ or Ar)

- Equipment:

- Round-bottom flask (50-100 mL)

- Reflux condenser

- Magnetic stirrer and stir bar

- Heating mantle

- Tube for inert gas

- Ice-water bath

- Procedure:

- Setup: Charge a dry round-bottom flask with anthranilic acid (101) and piperidin-2-one (103).

- Addition: Carefully add thionyl chloride (SOCl₂) in excess (typically 5-10 mL per mmol of substrate) under an inert atmosphere.

- Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring for 4-8 hours. Monitor reaction progress by TLC.

- Work-up: After completion, carefully cool the reaction mixture to 0 °C in an ice-water bath.

- Quenching: Slowly and carefully pour the cold reaction mixture onto crushed ice with stirring. Caution: This step is exothermic and releases HCl gas. Perform in a fume hood.

- Isolation: Collect the resulting solid precipitate by vacuum filtration.

- Purification: Wash the solid thoroughly with cold water and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure pyrido[2,1-b]quinazolinone product (104).

Protocol: Green Synthesis of Piperidin-4-one Imine Derivatives

Reference Reaction: Synthesis of antioxidant and anti-inflammatory agents [8].

- Objective: To synthesize imine derivatives of piperidin-4-one via a condensation reaction, demonstrating a simple and efficient method for generating biologically active compounds.

- Reaction Equation: 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one (1) + Thiosemicarbazide → Hydrazine carbothioamide Imine (2)

- Materials:

- 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one (Compound 1, 0.45 g, ~1.0 mmol)

- Thiosemicarbazide (0.091 g, ~1.0 mmol)

- Absolute ethanol (50 mL)

- Equipment:

- Round-bottom flask (100 mL)

- Reflux condenser

- Magnetic stirrer and hot plate

- Ice-water bath

- Procedure:

- Setup: Dissolve the piperidin-4-one derivative (1) and thiosemicarbazide in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

- Reaction: Attach a reflux condenser and heat the mixture to reflux with continuous stirring on a hot plate.

- Monitoring: Maintain reflux for approximately 3 hours. Monitor reaction completion by TLC.

- Isolation: After completion, pour the reaction mixture into an ice-cold water bath with stirring.

- Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and recrystallize from absolute ethanol to obtain the pure imine product (2) as light-yellow crystals. Reported yield: 82%; M.P.: 203 ± 1 °C [8].

Protocol: TMS Imine in Aza-Diels-Alder Reaction for Piperidine Synthesis

Reference Reaction: Synthesis of complex piperidine scaffolds [5].

- Objective: To use Trimethylsilyl (TMS) imines as 2-azadiene precursors in aza-Diels-Alder reactions for the construction of complex, poly-substituted piperidine rings.

- Reaction Equation: TMS Imine + Dienophile → 2-Azadiene → Piperidine Scaffold

- Materials:

- TMS imine (e.g., 13, 1.0 equiv)

- Dienophile (e.g., maleimide derivative, 1.0 equiv)

- Anhydrous toluene or dichloromethane

- Molecular sieves (3Å or 4Å)

- Equipment:

- Schlenk flask or sealed tube

- Syringes for air-sensitive handling

- Oil bath or heating block

- Procedure:

- Setup: Charge an oven-dried Schlenk tube or sealed reaction vessel with activated molecular sieves under an inert atmosphere.

- Reaction Mixture: Dissolve the TMS imine (13) and the dienophile in anhydrous toluene.

- Heating: Seal the vessel and heat the reaction mixture to 80°C for 16-24 hours.

- Work-up: After cooling to room temperature, filter the reaction mixture to remove molecular sieves.

- Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to afford the desired piperidine product.

Quantitative Data and Comparative Analysis

The following tables summarize key quantitative data from the referenced synthetic studies and biological evaluations.

Table 1: Synthesis and Characterization Data for Piperidin-4-one Imine Derivatives [8]

| Compound Name | Structure | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) | Key IR Absorption (cm⁻¹) (C=N, others) |

|---|---|---|---|---|---|

| Compound 1 (Piperidin-4-one) | 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one | 88.3 | 166 ± 1 | 459.53 | 1697 (C=O), 1593 (Ar C=C) |

| Compound 2 (Imine) | (Z)-2-(Compound 1) hydrazine carbothioamide | 82 | 203 ± 1 | 532.65 | 1639 (C=N), 1328 (C=S) |

| Compound 3 (Oxime) | 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one oxime | Not Specified | Not Specified | Not Specified | Not Specified |

Table 2: Biological Activity Data of Synthesized Piperidin-4-one Imines [8]

| Compound | DPPH Assay (IC₅₀, μM) | In-vitro Anti-inflammatory Activity (% Inhibition) | Chemical Potential (DFT, a.u.) | | :--- | :--- | :--- | :--- | | Compound 1 | 37.802 | 43.5 | -0.2233 | | Compound 2 | 30.392 | 71.3 | -0.2101 | | Compound 3 | 72.285 | 39.3 | -0.2198 | | Note: Lower IC₅₀ indicates higher antioxidant potency. Chemical potential from DFT calculations correlates with reactivity; more negative values suggest higher stability. |

Advanced Methodologies and Emerging Techniques

To enhance the efficiency and sustainability of heterocyclic synthesis, several non-conventional methods have been developed.

Table 3: Non-conventional Synthesis Methods for N-Heterocycles [3] [9]

| Method | Principle | Key Advantages | Example Equipment |

|---|---|---|---|

| Microwave-Assisted | Dielectric heating by microwave irradiation | Drastically reduced reaction times (minutes vs. hours), higher yields, improved purity | CEM Discover SP, Biotage Initiator+, Anton Paar Monowave 400 |

| Sonochemical | Uses ultrasound to induce cavitation (formation and collapse of microbubbles) | Enhanced mass transfer, can eliminate need for external heating, access to novel reactivity | Ultrasonic cleaning bath or probe sonicator (20 kHz-1 MHz) |

| Mechanochemical | Uses mechanical force (e.g., grinding, milling) to drive reactions | Solvent-free or minimal solvent, high atom economy, access to unique polymorphs | Retsch PM100/400 planetary mill, Fritsch Pulverisette 7 |

| Metal-free Catalysis | Employs organocatalysts (e.g., squaramides, phosphines) in multi-component reactions | Avoids cost and toxicity of transition metals, high functional group tolerance, green conditions | Standard glassware under ambient or controlled temperature |

The workflow below illustrates how these modern techniques integrate into the drug discovery pipeline.

Conclusion and Outlook

The chemistry of piperidin-2-one and related imine derivatives provides a robust and versatile platform for the efficient construction of biologically relevant N-heterocycles. The presented protocols and data demonstrate practical routes to complex molecular architectures, such as fused polycyclic systems and functionally diverse piperidine scaffolds.

The integration of green chemistry principles and non-conventional synthesis methods—including microwave irradiation, ultrasonication, and mechanochemistry—is pivotal for developing more sustainable and efficient synthetic processes in pharmaceutical chemistry [3] [9]. Furthermore, the application of dynamic covalent chemistry (DCC) with imines enables adaptive approaches for discovering new bioactive molecules and protecting group strategies [4].

Future directions will likely involve the increased use of metal-free catalytic systems [6] and the deeper integration of computational chemistry (e.g., DFT for predicting reactivity and ADMET properties [8]) to guide the rational design of novel piperidine-based therapeutics with optimized efficacy and safety profiles.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and ... [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and ... [mdpi.com]

- 3. Recent advances in non-conventional synthesis of N ... [pubs.rsc.org]

- 4. Competition-driven selection in covalent dynamic networks ... [pubs.rsc.org]

- 5. Recent Applications of TMS Imines in Organic Synthesis [intechopen.com]

- 6. Recent advances in metal-free catalysts for the synthesis of N ... [pubs.rsc.org]

- 7. Piperidin-2-One - an overview [sciencedirect.com]

- 8. A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in non-conventional synthesis of N ... [pmc.ncbi.nlm.nih.gov]

piperidin-2-imine as a synthetic intermediate

The Piperidine Motif in Drug Discovery

The piperidine ring is a fundamental scaffold in medicinal chemistry, found in a wide range of therapeutic agents. Its applications span multiple disease areas, underlining its versatility and importance [1] [2].

| Therapeutic Area | Example Drugs/Compounds | Key Piperidine Role/Feature |

|---|---|---|

| Anticancer [1] | Vinblastine, Raloxifene, Evodiamine | Core scaffold in natural and synthetic agents; various mechanisms including tubulin inhibition. |

| Antiviral [1] | Novel adamantane-piperidine analogs | Structure modified to target rimantadine-resistant influenza strains. |

| Antifungal [3] | Fenpropidin, novel 2-(piperidin-4-yl)isoquinolines | Acts as an ergosterol biosynthesis inhibitor in agrochemicals and novel drug candidates. |

| Antipsychotic & CNS [4] [5] | Melperone, Donepezil | Key chiral building block for neurological and psychiatric treatments. |

Advanced Synthetic Methods for Piperidines

Recent advances in synthetic chemistry have provided powerful tools for constructing complex piperidine derivatives, which could be relevant for accessing potential precursors to piperidin-2-imine.

| Synthetic Method | Key Feature | Example Application |

|---|---|---|

| Biocatalytic Oxidation & Radical Cross-Coupling [6] | Enzymatic C–H oxidation introduces "handles" for subsequent C–C bond formation via radical chemistry. | Synthesis of (+)-L-733,060 and swainsonine; avoids precious metal catalysts. |

| Asymmetric Cu-Catalyzed Aminoboration [7] | Intramolecular cyclizative difunctionalization of alkenes; excellent enantioselectivity. | Key chiral intermediates for avacopan and L-733,060. |

| Catalytic Hydrogenation of Pyridines [4] [8] | Direct route from aromatic pyridines to saturated piperidines; various metal catalysts (Co, Ru, Ni, Pd). | Synthesis of Melperone and fluorinated piperidine analogs; stereoselective versions available. |

Experimental Protocol Overview: Reductive Amination for Piperidine Synthesis

While a specific protocol for this compound is unavailable, reductive amination is a fundamental and reliable method for synthesizing substituted piperidines, as highlighted in several studies [3] [4]. The following workflow generalizes a common approach for creating N-alkylpiperidines.

Detailed Procedure for N-Alkylation via Reductive Amination

This protocol is adapted from methods described in the synthesis of novel antifungal hybrids [3].

Step 1: Reductive Amination to form a Protected Diamine

- Reaction Setup: Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1a, 1.0 equiv) and 1,2,3,4-tetrahydroisoquinoline (2a, 1.2 equiv) in 1,2-dichloroethane (DCE, 0.1 M concentration relative to 1a).

- Stirring: Stir the mixture at room temperature for 30 minutes.

- Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.

- Completion: Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for completion.

- Work-up: Quench the reaction by careful addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCE (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected diamine (3a).

Step 2: Boc Deprotection

- Reaction: Dissolve the crude product (3a) from the previous step in diethyl ether.

- Acid Treatment: Add a solution of hydrogen chloride in diethyl ether (2.0 M, excess) dropwise with stirring.

- Completion: Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

- Isolation: Filter the resulting precipitate and wash with cold ether to obtain the deprotected amine as the hydrochloride salt (4a).

Step 3: Direct Reductive Alkylation to Final Product

- Reaction Setup: Suspend the amine salt (4a, 1.0 equiv) in DCE. Add n-dodecanal (1.2 equiv) and triethylamine (3.0 equiv) to neutralize the HCl and free the amine.

- Stirring: Stir the mixture at room temperature for 1 hour.

- Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) and continue stirring for 12-24 hours.

- Work-up and Purification: Quench with saturated sodium bicarbonate solution, extract with DCE, dry the combined organic layers over sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to obtain the final N-alkylpiperidine derivative (6i).

References

- 1. Piperidine nucleus in the field of drug discovery [fjps.springeropen.com]

- 2. Application of Chiral Piperidine Scaffolds in Drug Design [thieme-connect.com]

- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐ ... [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and ... [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine [en.wikipedia.org]

- 6. A simpler way to make complex piperidines - C&EN [cen.acs.org]

- 7. Enantioselective synthesis of chiral 2,3-cis-disubstituted ... [nature.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and ... [mdpi.com]

Application Note: Synthesis of 2-Piperidone via Beckmann Rearrangement

This application note outlines a scalable laboratory synthesis of 2-piperidone. The core reaction is the acid-catalyzed Beckmann rearrangement of cyclohexanone oxime, leading directly to the target lactam, 2-piperidone [1]. This method is advantageous due to its straightforward reaction setup and the use of common laboratory reagents.

Key Reaction Data

The table below summarizes the optimized reaction components and conditions as derived from the patent literature [1].

| Component | Role | Details & Quantity |

|---|---|---|

| Cyclohexanone Oxime | Starting Material | 1.0 equivalent (the substrate for rearrangement) |

| p-Toluenesulfonyl Chloride (TsCl) | Hydroxyl Activating Agent | 1.2 equivalents |

| Sodium Hydroxide (NaOH) | Base | 10% Aqueous Solution (for work-up) |

| Solvent | Reaction Medium | Acetone (for the rearrangement step) |

| Work-up Solvents | Product Isolation | Dichloromethane (DCM) or Chloroform (for extraction) |

| Temperature | Reaction Condition | 0-5°C (ice-water bath during TsCl addition) |

| Yield | Result | Up to 88% |

Experimental Protocol

This protocol is adapted from the method described in patent CN103965097A [1].

Step 1: Beckmann Rearrangement

- Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone oxime (1.0 equiv) in a minimal volume of acetone.

- Activation: Cool the solution to 0-5°C using an ice-water bath. Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) to the stirred solution over 15-20 minutes.

- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

Step 2: Reaction Work-up

- Quenching: Carefully pour the reaction mixture into a separating funnel containing a 10% aqueous sodium hydroxide (NaOH) solution.

- Extraction: Add a volume of dichloromethane (DCM) or chloroform, shake vigorously, and allow the layers to separate. Drain and collect the organic layer.

- Washing: Repeat the extraction of the aqueous layer with a fresh portion of DCM/chloroform (2-3 times). Combine all the organic extracts.

- Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

- Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-piperidone as a solid.

Step 3: Purification

- Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., acetone/water or ethyl acetate/hexane) to afford pure 2-piperidone as colorless crystals.

- Characterization: Confirm the identity and purity of the product by melting point, NMR spectroscopy, and mass spectrometry. Pure 2-piperidone has a reported melting point of 38-40°C [2].

The following workflow diagram illustrates the complete experimental process:

Strategic Considerations for Piperidin-2-imine

Since your specific interest lies in starting from this compound, please consider the following strategic points, as this particular substrate is not extensively covered in the search results:

- Analogous Rearrangement: The conversion of an imine to an amide/lactam typically requires a formal oxidation step. Your proposed transformation from this compound to 2-piperidone is not a classic Beckmann rearrangement but is a redox reaction.

- Potential Synthetic Pathways: Based on general organic chemistry principles, feasible routes might include:

- Hydrolysis of the Imine: Acidic hydrolysis of this compound would likely yield cyclohexanone and ammonia, not the lactam.

- Oxidation Strategy: A more plausible route could involve the controlled oxidation of the C=N bond in this compound. You may need to investigate oxidizing agents that are selective for this functional group transformation.

- Alternative Starting Materials: As demonstrated in this protocol, cyclohexanone oxime is a highly effective and direct precursor to 2-piperidone. If your project allows, using this substrate could be the most efficient path forward [1].

References

Comprehensive Application Notes and Protocols: Piperidin-2-imine Coordination Chemistry for Pharmaceutical Development

Introduction to Piperidin-2-imine Metal Complexes

This compound derivatives represent an important class of nitrogen-containing heterocycles in coordination chemistry and pharmaceutical development. These compounds belong to the broader family of piperidine-based ligands, which have garnered significant attention due to their versatile coordination behavior and diverse biological activities. The piperidine ring, a six-membered heterocycle containing one nitrogen atom, serves as an excellent scaffold for designing ligands that can form stable complexes with various metal ions. The incorporation of an imine functionality (-C=N-) significantly enhances the coordination capability of these ligands, enabling them to form complexes with transition metals, lanthanides, and actinides. These metal complexes have shown remarkable potential in medicinal chemistry, particularly in the development of anticancer agents, diagnostic radiopharmaceuticals, and antioxidant therapies [1] [2].

The structural versatility of this compound derivatives allows for extensive customization of their electronic and steric properties, which directly influences the stability, reactivity, and biological activity of the resulting metal complexes. Recent studies have demonstrated that structural modifications at strategic positions on the piperidine ring can fine-tune the pharmacological properties of these compounds, making them attractive candidates for drug development. The presence of the imine group not only facilitates metal coordination but also provides a site for further functionalization, enabling the synthesis of Schiff base derivatives with enhanced biological activities. The growing interest in this compound coordination chemistry is evidenced by the increasing number of publications documenting their synthesis, characterization, and applications in various therapeutic areas [1] [3] [2].

Synthesis Protocols

Ligand Synthesis

2.1.1 Piperidin-4-one Intermediate Synthesis

The synthesis of this compound ligands typically begins with the preparation of a piperidin-4-one intermediate. This protocol adapts methods from recent studies to provide a standardized approach [2]:

- Reagents: 3,4,5-trimethoxybenzaldehyde (3.92 g, 0.02 mol), methyl isopropyl ketone (1.5 mL, 0.01 mol), ammonium acetate (0.77 g, 0.01 mol), absolute ethanol (50 mL), concentrated hydrochloric acid (5 mL), aqueous ammonia solution.

- Procedure:

- Combine aldehyde, ketone, and ammonium acetate in ethanol in a round-bottom flask equipped with a reflux condenser.

- Reflux the mixture with continuous stirring for 3-6 hours, monitoring reaction completion by TLC (eluent: ethyl acetate/hexane, 1:3).

- Upon completion, cool the mixture and add concentrated HCl with stirring.

- Collect the acidic precipitates by vacuum filtration and wash with cold ethanol.

- Suspend the precipitates in acetone and neutralize with aqueous ammonia.

- Wash the resulting solids with cold water and dry under vacuum.

- Recrystallize from absolute ethanol to obtain colorless crystals.

- Yield: 88.3%

- Characterization: MP: 166±1°C; IR (KBr, cm⁻¹): 3460, 3307, 2949, 1697 (C=O), 1593, 1330, 1130; ¹H NMR (CDCl₃, 400 MHz) δ: 6.68 (s, 2H, arom. H), 6.64 (s, 2H, arom. H), 3.959 (s, 12H, -OCH₃), 3.697 (s, 6H, -OCH₃), 2.88 (t, J=12.8Hz, 1H, piperidinyl H), 2.455 (d, J=13.2 Hz, 1H, piperidinyl H), 1.208 (s, 3H, CH₃), 0.963 (s, 3H, CH₃) [2].

2.1.2 Imine Derivative Formation

The piperidin-4-one intermediate serves as a precursor for various imine derivatives through condensation reactions [2]:

- Reagents: Piperidin-4-one intermediate (0.45 g, 0.001 mol), thiosemicarbazide (0.091 g, 0.001 mol) or hydroxylamine hydrochloride (0.07 g, 0.001 mol), absolute ethanol (50 mL).

- Procedure:

- Dissolve the piperidin-4-one intermediate and nucleophile (thiosemicarbazide or hydroxylamine hydrochloride) in absolute ethanol in a round-bottom flask.

- Reflux the mixture with continuous stirring for 3 hours.

- Pour the reaction mixture into ice-cold water to precipitate the product.

- Collect the solids by vacuum filtration and wash thoroughly with cold water.

- Recrystallize from ethanol to obtain pure imine derivatives.

- Yields: 82% for thiosemicarbazide derivative; 75% for oxime derivative.

- Characterization (Thiosemicarbazide derivative): MP: 203±1°C; IR (KBr, cm⁻¹): 3466, 2933, 1639 (C=N), 1593, 1328; ¹H NMR (CDCl₃, 400 MHz) δ: 7.92 (s, 1H, -N=CH), 6.65 (s, 2H, arom. H), 6.58 (s, 2H, arom. H), 3.89 (s, 6H, -OCH₃), 3.85 (s, 6H, -OCH₃), 3.70 (s, 6H, -OCH₃) [2].

Metal Complex Formation

2.2.1 General Complexation Procedure

The formation of metal complexes with this compound ligands follows standardized procedures that can be adapted for various metal ions [3] [4]:

- Reagents: this compound ligand (0.1 mmol), metal salt (0.1 mmol), appropriate solvent (methanol, acetonitrile, or DMF, 20 mL).

- Procedure:

- Dissolve the ligand in the chosen solvent with gentle heating if necessary.

- Add the metal salt to the ligand solution with continuous stirring.

- Reflux the reaction mixture for 2-4 hours, monitoring complex formation by TLC or color change.

- Concentrate the solution under reduced pressure to approximately 5 mL.

- Add diethyl ether (20 mL) to precipitate the complex.

- Collect the solid by filtration and wash with cold ether.

- Dry under vacuum overnight.

- Yields: Vary from 55% to 95% depending on the metal and ligand combination [3].

2.2.3 Electrochemical Synthesis in Flow Microreactors

Recent advances have demonstrated the effectiveness of electrochemical synthesis for piperidine derivatives using flow microreactors, which offer advantages in reproducibility and scalability [5]:

- Reactor Setup: Cathode and anode positioned parallel with 40 μm distance, flow rate of 11 mL/h, residence time of 3.9 seconds.

- Optimized Conditions: Glassy carbon cathode, Pt anode, electricity: 2.15 F mol⁻¹, current density: 12.7 mA cm⁻², solvent: THF, supporting electrolyte: 0.14 M n-Bu₄N·ClO₄.

- Procedure:

- Prepare electrolyte solution containing substrate imine (0.06 M) and terminal dihaloalkane (0.12 M, 2 equiv).

- Pump the solution through the microreactor at controlled flow rate.

- Apply constant current for electrolysis.

- Collect the effluent and concentrate under reduced pressure.

- Purify the product by column chromatography.

- Yield: 47% for piperidine derivatives, significantly higher than batch-type reactions [5].

Structural Characterization Methods

Spectroscopic Techniques

Comprehensive characterization of this compound metal complexes employs multiple spectroscopic methods to elucidate their structural properties:

- IR Spectroscopy: The imine (C=N) stretching vibration typically appears at 1639-1640 cm⁻¹, shifting to lower frequencies (1600-1620 cm⁻¹) upon metal coordination. The disappearance of NH₂ stretches and appearance of new M-N bands in the 450-550 cm⁻¹ range confirm complex formation [2].

- NMR Spectroscopy: ¹H NMR spectra show the imine proton (CH=N) at 7.92 ppm, which may shift upon coordination. Piperidine ring protons appear between 1.5-3.0 ppm, with splitting patterns revealing stereochemistry. ¹³C NMR displays the imine carbon at 160-165 ppm [2].

- Electronic Spectroscopy: UV-Vis spectra typically show π→π* transitions of the aromatic rings at 207-213 nm and 268-273 nm, and n→π* transitions of the C=N group at 300-350 nm. Metal complexes exhibit additional d-d transitions in the visible region (450-650 nm) and charge transfer bands [3] [2].

- Mass Spectrometry: ESI-MS provides molecular ion peaks corresponding to [M]⁺ or [M+H]⁺, with fragmentation patterns confirming the proposed structures. High-resolution mass spectrometry verifies elemental composition [2].

X-ray Crystallography

Single-crystal X-ray diffraction represents the most definitive method for determining the molecular structure of this compound metal complexes:

- Crystal Growth: Suitable crystals are typically obtained by slow evaporation of saturated solutions in methanol, acetonitrile, or mixed solvents (e.g., MeOH/EtOAc) at room temperature.

- Data Collection: Standard procedures involve using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at 100-150 K.

- Structural Features: Analyses reveal the coordination geometry around the metal center, bond lengths and angles, and conformational details of the piperidine ring. Recent studies show that this compound ligands typically coordinate through the imine nitrogen and additional donor atoms, forming five- or six-membered chelate rings with bite angles of 85-95° [2].

Computational Studies

Density functional theory (DFT) calculations provide valuable insights into the electronic structure and reactivity of this compound complexes:

- Methodology: B3LYP/6-31G(d,p) basis set for light atoms; LANL2DZ for transition metals.

- Calculated Parameters: Optimized geometries, HOMO-LUMO energies, molecular electrostatic potentials, natural bond orbital (NBO) analysis, and global reactivity descriptors (chemical potential, hardness, electrophilicity index).

- Applications: DFT studies help interpret spectroscopic data, predict stability and reactivity, and understand the mechanism of biological activity. Recent work demonstrates good correlation between calculated and experimental structural parameters [2].

Biological Evaluation Protocols